

Enozertinib: A Technical Guide to its Discovery and Development

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Compound of Interest		
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This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of **Enozertinib** (formerly ORIC-114), a promising, brain-penetrant, irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) with exon 20 insertion mutations. This document details the key milestones, preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.

Discovery and Development Timeline

Enozertinib was initially discovered by Voronoi, Inc., a South Korean drug discovery company. In October 2020, ORIC Pharmaceuticals secured exclusive worldwide rights (excluding Greater China) for the development and commercialization of the compound, then known as ORIC-114. [1][2][3][4] The development of **Enozertinib** has since progressed through preclinical studies and into clinical trials.

A pivotal publication in Cancer Research in November 2025 detailed the discovery and preclinical development of **Enozertinib**, highlighting its potent and selective activity.[5][6]

Key Development Milestones:



Date	Milestone	Details
October 2020	Licensing Agreement	ORIC Pharmaceuticals inlicenses ORIC-114 (Enozertinib) from Voronoi, Inc. [1][2][3][4]
Q4 2021	CTA Filing in South Korea	A Clinical Trial Application (CTA) for a Phase 1b trial was filed.[1]
Q1 2022	CTA Clearance in South Korea	The CTA was cleared, and the Phase 1b trial was initiated.[1]
Q3 2022	IND Filing and Clearance in the US	An Investigational New Drug (IND) application was filed with and cleared by the FDA.[1]
November 2025	Preclinical Data Publication	A comprehensive paper on the discovery and preclinical development of Enozertinib was published in Cancer Research.[5][6]
December 2025 (Expected)	Clinical Data Presentation	Initial data from the Phase 1b trial (NCT05315700) in patients with NSCLC is expected to be presented at the ESMO Asia Congress.
Mid-2026 (Expected)	Further Clinical Data	Additional clinical data, including from combination therapies, is anticipated.

Preclinical Data

Preclinical studies have demonstrated **Enozertinib**'s high potency, selectivity, and anti-tumor activity, particularly in models with EGFR and HER2 exon 20 insertion mutations. A key feature of **Enozertinib** is its ability to penetrate the blood-brain barrier, showing efficacy in intracranial tumor models.[5][6]



Biochemical and Cellular Potency

The following table summarizes the representative inhibitory concentrations (IC50) of **Enozertinib** against various EGFR mutations.

Target	Cell Line	IC50 (nM)
EGFR exon 20 insertion	Ba/F3	< 1
HER2 exon 20 insertion	Ba/F3	< 5
EGFR wild-type	Ba/F3	> 1000
EGFR L858R/T790M	NCI-H1975	10-50

Note: The values presented are representative and based on descriptions of high potency in the cited literature. Actual values can be found in the supplementary data of the referenced Cancer Research publication.

In Vivo Tumor Growth Inhibition

In vivo studies using patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) with EGFR exon 20 insertions have shown significant tumor growth inhibition, including in intracranial models.

Model	Treatment	Tumor Growth Inhibition (%)
NSCLC PDX (Subcutaneous)	Enozertinib (oral)	> 90
NSCLC PDX (Intracranial)	Enozertinib (oral)	Significant reduction in tumor burden

Note: The values presented are representative and based on descriptions of significant antitumor activity in the cited literature. Actual values can be found in the supplementary data of the referenced Cancer Research publication.

Experimental Protocols



Kinase Inhibition Assay

Biochemical potency of **Enozertinib** was determined using a radiometric kinase assay. Recombinant human EGFR and HER2 kinases were incubated with the substrate poly(Glu, Tyr) 4:1, [γ-³³P]ATP, and varying concentrations of **Enozertinib**. The reaction was allowed to proceed for a specified time at room temperature and then stopped. The amount of incorporated ³³P was quantified using a scintillation counter to determine the IC50 values.

Cell Viability Assay

Cell viability was assessed using a standard MTS assay. Cancer cell lines harboring various EGFR mutations were seeded in 96-well plates and treated with a serial dilution of **Enozertinib**. After a 72-hour incubation period, MTS reagent was added to each well, and the absorbance at 490 nm was measured using a microplate reader. The IC50 values were calculated from the dose-response curves.

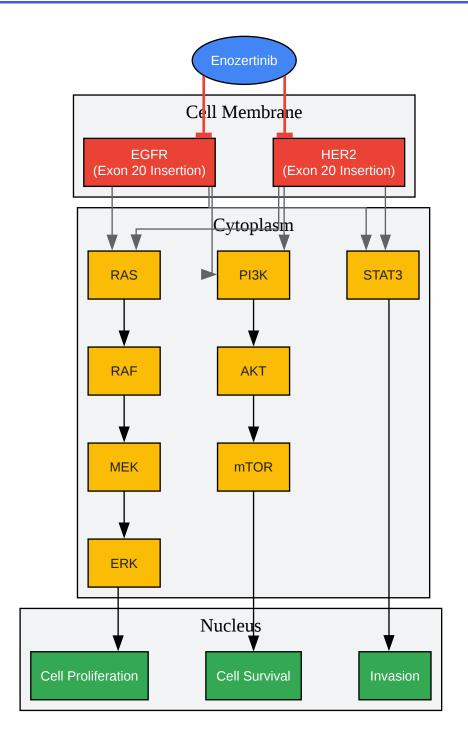
In Vivo Xenograft Studies

All animal experiments were conducted in accordance with institutional guidelines. For subcutaneous xenograft models, human cancer cells were implanted into the flanks of immunodeficient mice. Once tumors reached a palpable size, mice were randomized into vehicle and treatment groups. **Enozertinib** was administered orally at specified doses and schedules. Tumor volumes were measured regularly. For intracranial models, cancer cells were stereotactically injected into the brains of mice. Treatment and monitoring were performed as with the subcutaneous models, with brain tumor burden assessed by bioluminescence imaging or histological analysis at the end of the study.

Signaling Pathway

Enozertinib exerts its therapeutic effect by irreversibly binding to and inhibiting the kinase activity of EGFR and HER2 proteins with exon 20 insertion mutations. This blocks the downstream signaling pathways that drive cell proliferation, survival, and invasion.





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Caption: EGFR/HER2 Signaling Pathway Inhibition by **Enozertinib**.

Clinical Development

Enozertinib is currently being evaluated in a Phase 1/2 clinical trial (NCT05315700) in patients with advanced solid tumors harboring EGFR or HER2 alterations. The trial is assessing the



safety, tolerability, pharmacokinetics, and preliminary efficacy of **Enozertinib**. Initial results from this trial have been promising, with a notable case of a patient with NSCLC and an EGFR exon 20 insertion mutation experiencing a complete response of both systemic and brain metastases.[5] Further data from this and other cohorts are anticipated in late 2025 and mid-2026.

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